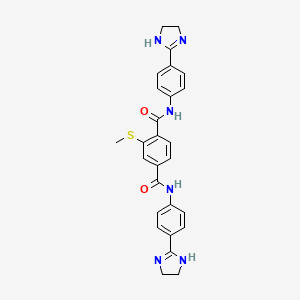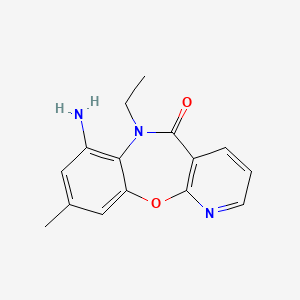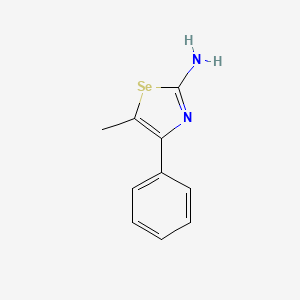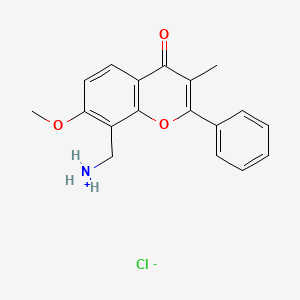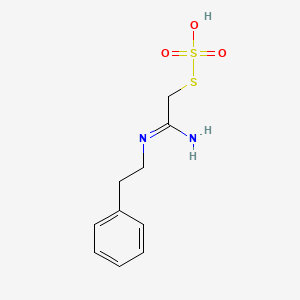
S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate: is a chemical compound known for its unique structure and properties. It contains a thiosulfate group, which is a sulfur-containing functional group, and an imino group, which is a nitrogen-containing functional group. The presence of these groups makes the compound interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate typically involves the reaction of a precursor containing the phenylethylamine group with a thiosulfate source. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Common reagents used in the synthesis include phenylethylamine, thiosulfate salts, and appropriate solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as crystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.
Reduction: The imino group can be reduced to form amines.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfate derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate is used as a reagent in various synthetic pathways. Its unique functional groups allow it to participate in diverse chemical reactions, making it valuable for the synthesis of complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and enzymes makes it a useful tool for probing biological pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism by which S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as proteins, enzymes, and other biomolecules. The thiosulfate group can form covalent bonds with sulfur-containing amino acids, while the imino group can interact with nitrogen-containing residues. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparaison Avec Des Composés Similaires
- S-(2-Imino-2-((2-phenylethyl)amino)ethyl) sulfate
- S-(2-Imino-2-((2-phenylethyl)amino)ethyl) sulfonate
- S-(2-Imino-2-((2-phenylethyl)amino)ethyl) sulfite
Uniqueness: S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate is unique due to the presence of both thiosulfate and imino groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility and reactivity make it distinct from other similar compounds.
Propriétés
Numéro CAS |
90379-22-9 |
|---|---|
Formule moléculaire |
C10H14N2O3S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylbenzene |
InChI |
InChI=1S/C10H14N2O3S2/c11-10(8-16-17(13,14)15)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12)(H,13,14,15) |
Clé InChI |
OLQAPEZYUYCCTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


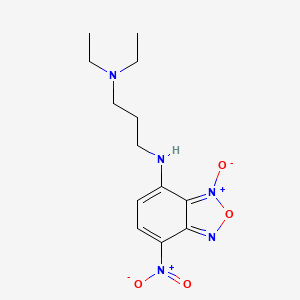
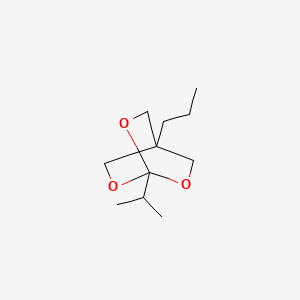
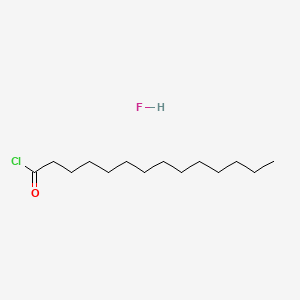
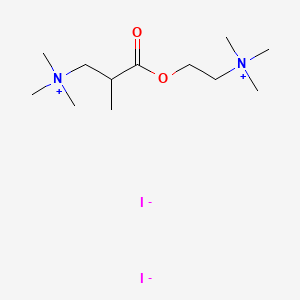
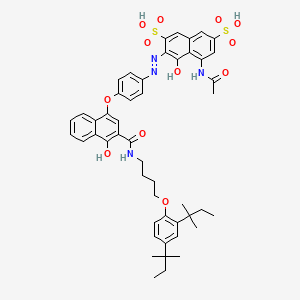
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
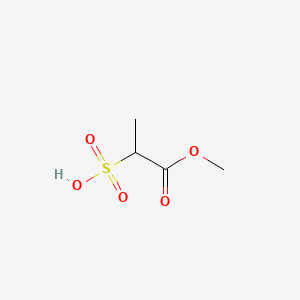
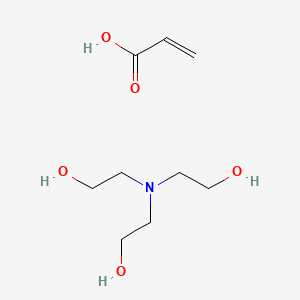
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
